REACTION_CXSMILES
|
[BH4-].[Na+].[ClH:3].Cl[C:5]1[CH:10]=[C:9]([Cl:11])[C:8]([Cl:12])=[CH:7][C:6]=1[OH:13].C1(N=C=NC2CCCCC2)CCCCC1>[OH-].[Na+].CO.C(OCC)(=O)C>[Cl:11][C:9]1[CH:10]=[CH:5][C:6]([OH:13])=[C:7]([Cl:3])[C:8]=1[Cl:12] |f:0.1,5.6.7|
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Name
|
Ethyl 5'-(4-formyl-3,5-dimethoxyphenoxy)valerate
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
NaOH MeOH
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)Cl)O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring two additional hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise over 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
the solutions was chilled to 4° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous NaCl (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at 25° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
N,N-dicyclohexylurea was removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with carbonate buffer, pH 9.5 (3.50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous NaCl (2.25 mL), dried (MgSO4) and rotary evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate with pentane
|
Type
|
ADDITION
|
Details
|
added at 25° C.
|
Type
|
TEMPERATURE
|
Details
|
was further chilled to -5° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1)O)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |